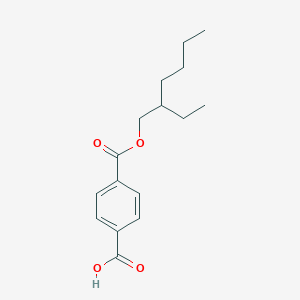

![molecular formula C10H9BrN2S B048431 8H-Indeno[1,2-d]thiazol-2-胺氢溴酸盐 CAS No. 115247-57-9](/img/structure/B48431.png)

8H-Indeno[1,2-d]thiazol-2-胺氢溴酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

8H-Indeno[1,2-d]thiazol-2-amine hydrobromide is a chemical compound that belongs to the family of indeno[1,2-d]thiazoles. It has been synthesized and studied for its potential applications in scientific research.

科学研究应用

SARS-CoV-2 3CL 蛋白酶抑制剂

8H-Indeno[1,2-d]thiazol-2-胺氢溴酸盐的一个重要应用是它作为 SARS-CoV-2 3CL 蛋白酶抑制剂的潜在用途 . 3-胰凝乳蛋白酶样半胱氨酸蛋白酶 (3CL pro) 由于其在病毒复制中的重要作用,是 SARS-CoV-2 的一个有吸引力的靶标 . 一系列 8H-indeno[1,2-d]thiazole 衍生物被合成并评估了它们对 SARS-CoV-2 3CL pro 的生化活性 . 该代表性化合物对 SARS-CoV-2 3CL pro 表现出抑制活性,IC 50 为 1.28 ± 0.17 μM .

药物设计与合成

该化合物也用于药物设计和合成 . 研究该化合物及其衍生物的构效关系 (SAR) 以开发针对 SARS-CoV-2 3CL pro 的新型抑制剂 .

生化评估

8H-Indeno[1,2-d]thiazol-2-胺氢溴酸盐及其衍生物用于生化评估 . 这些评估有助于了解这些化合物对各种靶标的生化活性。

杂环化合物研究

该化合物属于杂环化合物类 . 因此,它被用于合成杂环化合物,杂环化合物在药物化学和药物发现中具有广泛的应用 .

潜在的抗病毒应用

作用机制

Target of Action

The primary target of 8H-Indeno[1,2-d]thiazol-2-amine hydrobromide is the 3-Chymotrypsin-like cysteine protease (3CL pro) . This protease plays a crucial role in the replication of SARS-CoV-2, making it an attractive target for therapeutic intervention .

Mode of Action

8H-Indeno[1,2-d]thiazol-2-amine hydrobromide interacts with the 3CL pro, inhibiting its activity . The compound’s inhibitory activity was demonstrated with an IC50 of 1.28 ± 0.17 μM against SARS-CoV-2 3CL pro

Biochemical Pathways

By inhibiting the 3CL pro, 8H-Indeno[1,2-d]thiazol-2-amine hydrobromide disrupts the viral replication process of SARS-CoV-2 . This leads to a decrease in the production of new virus particles, thereby limiting the spread of the virus within the host.

Result of Action

The inhibition of 3CL pro by 8H-Indeno[1,2-d]thiazol-2-amine hydrobromide results in a decrease in viral replication, which can potentially limit the severity of SARS-CoV-2 infection .

安全和危害

The safety data sheet for 8H-Indeno[1,2-d][1,3]thiazol-2-amine suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

属性

IUPAC Name |

4H-indeno[1,2-d][1,3]thiazol-2-amine;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2S.BrH/c11-10-12-9-7-4-2-1-3-6(7)5-8(9)13-10;/h1-4H,5H2,(H2,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRVKQBGBAHVLEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1SC(=N3)N.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10597234 |

Source

|

| Record name | 8H-Indeno[1,2-d][1,3]thiazol-2-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

115247-57-9 |

Source

|

| Record name | 8H-Indeno[1,2-d][1,3]thiazol-2-amine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B48378.png)